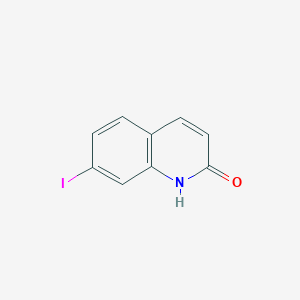
7-Iodoquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoquinolin-2(1H)-one is a chemical compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the 7th position and a keto group at the 2nd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoquinolin-2(1H)-one typically involves the iodination of quinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,7-dione.
Reduction: Reduction of the keto group can yield 7-iodoquinolin-2-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinolin-2,7-dione
Reduction: 7-Iodoquinolin-2-ol
Substitution: Various substituted quinolin-2(1H)-one derivatives
Applications De Recherche Scientifique
7-Iodoquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Iodoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromoquinolin-2(1H)-one
- 7-Chloroquinolin-2(1H)-one
- 7-Fluoroquinolin-2(1H)-one
Comparison
7-Iodoquinolin-2(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its halogenated analogs, the iodine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C9H6INO |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
7-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) |
Clé InChI |
MLWKETJCRZOIML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















